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molecular formula C10H13NO B3025517 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 866089-28-3

2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B3025517
M. Wt: 163.22 g/mol
InChI Key: WILBVUMFTFLAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08466114B2

Procedure details

To a stirred solution of LAH (3.01 g, 79.10 mmol) in THF (80 mL) at 0° C. was added 2,2-dimethyl-4H-benzo[1,4]oxazin-3-one (7.00 g, 39.5 mmol) in portions and stirred the reaction mixture at 25° C. for 1 h and then 50° C. for 3 h. Reaction mixture was quenched by the addition cold saturated sodium sulfate solution and it was filtered through celite and extracted with DCM (100 mL×2), washed with brine (50 mL), dried over sodium sulfate, concentrated to give 2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine (6.09 g), which was used as such for the next reaction without purification
Name
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][C:8]1([CH3:19])[C:13](=O)[NH:12][C:11]2[CH:15]=[CH:16][CH:17]=[CH:18][C:10]=2[O:9]1>C1COCC1>[CH3:7][C:8]1([CH3:19])[CH2:13][NH:12][C:11]2[CH:15]=[CH:16][CH:17]=[CH:18][C:10]=2[O:9]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
3.01 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
7 g
Type
reactant
Smiles
CC1(OC2=C(NC1=O)C=CC=C2)C
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred the reaction mixture at 25° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
50° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched by the addition cold saturated sodium sulfate solution and it
FILTRATION
Type
FILTRATION
Details
was filtered through celite
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (100 mL×2)
WASH
Type
WASH
Details
washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(OC2=C(NC1)C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.09 g
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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